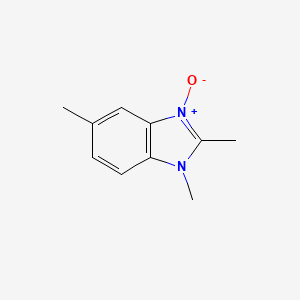![molecular formula C22H29ClO4 B13822839 (8S,10S,11S,13S,14S,16S,17R)-17-acetyl-9-chloro-11,17-dihydroxy-10,13,16-trimethyl-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthren-3-one CAS No. 5951-73-5](/img/structure/B13822839.png)
(8S,10S,11S,13S,14S,16S,17R)-17-acetyl-9-chloro-11,17-dihydroxy-10,13,16-trimethyl-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthren-3-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound (8S,10S,11S,13S,14S,16S,17R)-17-acetyl-9-chloro-11,17-dihydroxy-10,13,16-trimethyl-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthren-3-one is a complex organic molecule with a unique structure. It belongs to the class of cyclopenta[a]phenanthrene derivatives, which are known for their diverse biological activities and applications in various fields.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (8S,10S,11S,13S,14S,16S,17R)-17-acetyl-9-chloro-11,17-dihydroxy-10,13,16-trimethyl-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthren-3-one involves multiple steps, including the formation of the cyclopenta[a]phenanthrene core and subsequent functionalization. The key steps typically include:
Formation of the Core Structure: This can be achieved through cyclization reactions involving appropriate precursors.
Functionalization: Introduction of the acetyl, chloro, and hydroxy groups through selective reactions such as acetylation, chlorination, and hydroxylation.
Industrial Production Methods
Industrial production methods for this compound may involve optimized synthetic routes to ensure high yield and purity. These methods often include:
Batch Processing: Sequential addition of reagents and intermediates in a controlled environment.
Continuous Flow Chemistry: Utilizing continuous reactors to streamline the synthesis and improve efficiency.
Analyse Des Réactions Chimiques
Types of Reactions
(8S,10S,11S,13S,14S,16S,17R)-17-acetyl-9-chloro-11,17-dihydroxy-10,13,16-trimethyl-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthren-3-one: undergoes various chemical reactions, including:
Oxidation: Conversion of hydroxy groups to ketones or aldehydes.
Reduction: Reduction of ketones or aldehydes to alcohols.
Substitution: Replacement of chloro groups with other functional groups.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions.
Reduction: Reagents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones, while reduction may yield alcohols.
Applications De Recherche Scientifique
(8S,10S,11S,13S,14S,16S,17R)-17-acetyl-9-chloro-11,17-dihydroxy-10,13,16-trimethyl-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthren-3-one: has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, such as anti-inflammatory or anticancer properties.
Medicine: Investigated for its potential therapeutic effects in various diseases.
Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.
Mécanisme D'action
The mechanism of action of (8S,10S,11S,13S,14S,16S,17R)-17-acetyl-9-chloro-11,17-dihydroxy-10,13,16-trimethyl-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthren-3-one involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in its biological effects. The compound may exert its effects through pathways such as:
Inhibition of Enzymes: Blocking the activity of enzymes involved in disease processes.
Receptor Binding: Modulating the activity of receptors to alter cellular signaling pathways.
Comparaison Avec Des Composés Similaires
(8S,10S,11S,13S,14S,16S,17R)-17-acetyl-9-chloro-11,17-dihydroxy-10,13,16-trimethyl-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthren-3-one: can be compared with other cyclopenta[a]phenanthrene derivatives. Similar compounds include:
(8S,10S,11S,13S,14S,16S,17R)-17-acetyl-11,17-dihydroxy-10,13,16-trimethyl-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthren-3-one: Lacks the chloro group.
This compound: Contains different functional groups.
The uniqueness of This compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Propriétés
Numéro CAS |
5951-73-5 |
|---|---|
Formule moléculaire |
C22H29ClO4 |
Poids moléculaire |
392.9 g/mol |
Nom IUPAC |
(8S,10S,11S,13S,14S,16S,17R)-17-acetyl-9-chloro-11,17-dihydroxy-10,13,16-trimethyl-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthren-3-one |
InChI |
InChI=1S/C22H29ClO4/c1-12-9-17-16-6-5-14-10-15(25)7-8-19(14,3)21(16,23)18(26)11-20(17,4)22(12,27)13(2)24/h7-8,10,12,16-18,26-27H,5-6,9,11H2,1-4H3/t12-,16-,17-,18-,19-,20-,21?,22-/m0/s1 |
Clé InChI |
PPHLHSSXDSBOAQ-CDAMQKEZSA-N |
SMILES isomérique |
C[C@H]1C[C@H]2[C@@H]3CCC4=CC(=O)C=C[C@@]4(C3([C@H](C[C@@]2([C@]1(C(=O)C)O)C)O)Cl)C |
SMILES canonique |
CC1CC2C3CCC4=CC(=O)C=CC4(C3(C(CC2(C1(C(=O)C)O)C)O)Cl)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Ethyl 2-({[ethyl(methyl)amino]carbothioyl}amino)-4-(4-fluorophenyl)-3-thiophenecarboxylate](/img/structure/B13822756.png)

![4H-Pyrrolo[1,2-e][1,2,5]oxadiazine](/img/structure/B13822766.png)
![2-[(6-Methyl-2,3,4,9-tetrahydrocarbazol-1-ylidene)amino]butan-1-ol](/img/structure/B13822768.png)
![N-(2-fluorophenyl)-2-[(5Z)-5-{[1-(4-methoxyphenyl)-1H-pyrrol-2-yl]methylidene}-2,4-dioxo-1,3-thiazolidin-3-yl]acetamide](/img/structure/B13822776.png)
![4-amino-7,7-dimethyl-2-[4-(methylsulfanyl)phenyl]-5-oxo-5,6,7,8-tetrahydro-2H-chromene-3-carbonitrile](/img/structure/B13822777.png)


![1-[(4-aminophenyl)methyl]-1-[9-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]purin-6-yl]-3-methylurea](/img/structure/B13822787.png)
![(1S,2R,6S,7R)-1,7,8,9,10,10-hexachloro-4-oxatricyclo[5.2.1.02,6]dec-8-ene](/img/structure/B13822796.png)

![2-{[4-(dimethylamino)-6-(morpholin-4-yl)-1,3,5-triazin-2-yl]sulfanyl}-N-phenylacetamide](/img/structure/B13822809.png)
![(4S,4'S)-2,2'-(1,3-Dihydro-2H-inden-2-ylidene)bis[4,5-dihydro-4-(phenylmethyl)oxazole]](/img/structure/B13822814.png)
![6-Oxaspiro[4.5]dec-7-EN-9-one](/img/structure/B13822818.png)
